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Compound of Interest

Compound Name: 4-Bromo-3-fluoroanisole

Cat. No.: B122430

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3-fluoroanisole (CAS No. 458-50-4), a key intermediate in the synthesis of
pharmaceuticals and other advanced materials.[1] This document details the available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
detailed experimental protocols for data acquisition. The information presented herein is
intended to serve as a critical resource for the identification, characterization, and quality
control of this versatile compound.

Molecular Structure and Properties

e Molecular Formula: C7HeBrFO[2][3][4]

e Molecular Weight: 205.02 g/mol [3]

o Appearance: Colorless to pale yellow liquid[2][5]

e Synonyms: 1-Bromo-2-fluoro-4-methoxybenzene[2][6]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 4-Bromo-3-
fluoroanisole.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b122430?utm_src=pdf-interest
https://www.benchchem.com/product/b122430?utm_src=pdf-body
https://www.benchchem.com/product/b122430?utm_src=pdf-body
https://www.chemimpex.com/products/45753
https://spectrabase.com/spectrum/Gqm1wAQPBpt
https://www.scbt.com/p/4-bromo-3-fluoroanisole-408-50-4
https://www.calpaclab.com/4-bromo-3-fluoroanisole-min-97-100-grams/ala-b115514-100g
https://www.scbt.com/p/4-bromo-3-fluoroanisole-408-50-4
https://spectrabase.com/spectrum/Gqm1wAQPBpt
https://www.chembk.com/en/chem/4-BROMO-3-FLUOROANISOLE
https://spectrabase.com/spectrum/Gqm1wAQPBpt
https://www.fishersci.ca/shop/products/4-bromo-3-fluoroanisole-tci-america-2/p-7123137
https://www.benchchem.com/product/b122430?utm_src=pdf-body
https://www.benchchem.com/product/b122430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1: Predicted *H and **C NMR Data

No experimental NMR data with full assignment and coupling constants for 4-Bromo-3-

fluoroanisole was found in the searched literature. The data presented below is based on

established principles of NMR spectroscopy and prediction tools.

1H NMR Chemical Shift o Coupling ]

(Predicted) (5. ppm) Multiplicity Constant (J, Assignment
Hz)

Aromatic Proton 73-75 dd ~8.5, ~2.0 H-6

Aromatic Proton 70-7.2 dd ~8.5,~2.5 H-5

Aromatic Proton 6.8-7.0 dd ~8.5,~1.0 H-2

Methoxy Protons ~ ~3.8 S - -OCHs

13C NMR (Predicted) Chemical Shift (8, ppm) Assignment

Aromatic Carbon 158 - 162 (d, YJCF) C-3

Aromatic Carbon 154 - 158 C-1

Aromatic Carbon 125-129 C-5

Aromatic Carbon 115-119 (d, 2JCF) C-2

Aromatic Carbon 112 - 116 (d, 2JCF) C-4

Aromatic Carbon 108 - 112 (d, 3JCF) C-6

Methoxy Carbon 55 -57 -OCHs

Note: Predicted values are for guidance and should be confirmed by experimental data. 'd’

denotes a doublet, and 'dd’ denotes a doublet of doublets. JCF refers to the coupling constant

between carbon and fluorine.

Table 2: Infrared (IR) Spectroscopy Data
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The following characteristic IR absorption bands are expected for 4-Bromo-3-fluoroanisole.
This data is based on the known FTIR spectrum available on SpectraBase.[2]

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (-OCHs)
1600-1585 Strong Aromatic C=C Stretch
1500-1400 Strong Aromatic C=C Stretch

~1250 Strong Aryl-O-C Asymmetric Stretch
1100-1000 Strong C-F Stretch

~1030 Medium Aryl-O-C Symmetric Stretch
690-515 Medium-Strong C-Br Stretch

Table 3: Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for various adducts of 4-Bromo-3-fluoroanisole are
provided below. Due to the presence of bromine, an M+2 isotope peak of similar intensity to the
molecular ion peak is expected.

Adduct Predicted m/z
[M]* 203.95805
[M+H]* 204.96588
[M+Na]* 226.94782
[M-H]~ 202.95132

Data sourced from PubChemlLite.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher) is
required.

Sample Preparation:
o Weigh approximately 10-20 mg of 4-Bromo-3-fluoroanisole.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Pulse Sequence: Standard single-pulse experiment.
e Solvent: CDCIs

e Temperature: 298 K

e Pulse Angle: 30-45°

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 16-32

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Solvent: CDCIz

Temperature: 298 K

Pulse Angle: 30-45°
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e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 128-1024

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the *H NMR spectrum and identify peak multiplicities and coupling
constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27
FT-IR, is suitable.[2]

Sample Preparation:

e As 4-Bromo-3-fluoroanisole is a liquid, the spectrum can be obtained directly using the
"neat" technique.[2] A small drop of the liquid is placed between two KBr plates.

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the sample directly on the ATR crystal.

Data Acquisition:
e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://spectrabase.com/spectrum/Gqm1wAQPBpt
https://www.benchchem.com/product/b122430?utm_src=pdf-body
https://spectrabase.com/spectrum/Gqm1wAQPBpt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Abackground spectrum of the clean KBr plates or ATR crystal should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for
the analysis of small molecules.

Sample Preparation:

e Prepare a dilute solution of 4-Bromo-3-fluoroanisole (e.g., 1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion):

lonization Mode: Electron lonization (El)

lon Source Temperature: 200-250 °C

Electron Energy: 70 eV

Mass Range: m/z 50-300
Data Analysis:

« |dentify the molecular ion peak (M*) and the M+2 peak, which should be of nearly equal
intensity due to the isotopic abundance of 7°Br and 81Br.

e Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and the
structure of 4-Bromo-3-fluoroanisole.
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Caption: Workflow for the spectroscopic analysis of 4-Bromo-3-fluoroanisole.

Caption: Chemical structure of 4-Bromo-3-fluoroanisole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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